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Cat. No.: B15597001 Get Quote

A Note on the Topic "Fendleryl B"

Initial research into "Fendleryl B" for in situ hybridization (ISH) techniques did not yield any

specific information. It appears that "Fendleryl B" is not a commonly recognized reagent or

compound in this scientific context. Therefore, the following application notes and protocols are

based on a widely used and well-established alternative: Digoxigenin (DIG)-labeled probes for

chromogenic in situ hybridization (CISH). This powerful technique allows for the visualization of

specific DNA or RNA sequences within the morphological context of tissues and cells.

Application Notes: Digoxigenin (DIG)-Labeled
Probes for Chromogenic In Situ Hybridization
(CISH)
Introduction

Chromogenic in situ hybridization (CISH) is a robust technique used to detect specific DNA or

RNA sequences in cells and tissues.[1][2] Unlike fluorescence in situ hybridization (FISH),

CISH uses a chromogenic detection method, where an enzyme conjugated to an antibody

catalyzes a reaction that produces a colored precipitate at the site of hybridization.[1][3] This

allows for visualization using a standard bright-field microscope, making it a more accessible

and cost-effective alternative to fluorescence microscopy.[1]
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Digoxigenin (DIG) is a steroid hapten derived from the foxglove plant (Digitalis purpurea). It is

widely used to label nucleic acid probes for in situ hybridization due to its high sensitivity and

specificity.[4][5] The DIG-labeled probe is detected by a high-affinity anti-DIG antibody, which is

typically conjugated to an enzyme such as alkaline phosphatase (AP) or horseradish

peroxidase (HRP).[4][6] The subsequent enzymatic reaction with a chromogenic substrate

results in a stable, colored precipitate, allowing for the precise localization of the target

sequence.[3][7]

Principle of the Method

The CISH technique with DIG-labeled probes involves several key steps:

Probe Labeling: A nucleic acid probe complementary to the target sequence is labeled with

digoxigenin. This can be achieved through various methods, including PCR, random priming,

or in vitro transcription.[6]

Tissue Preparation: The tissue or cell sample is fixed, embedded in paraffin, and sectioned.

The sections are then deparaffinized, rehydrated, and pretreated to permeabilize the cells

and unmask the target nucleic acid sequences.[1][8]

Hybridization: The DIG-labeled probe is applied to the prepared sample and incubated under

conditions that promote specific binding to the complementary target sequence.[8]

Immunodetection: After stringent washes to remove any unbound probe, the hybridized

probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., AP or HRP).[4]

Chromogenic Detection: A substrate solution is added, which is converted by the enzyme

into an insoluble, colored precipitate.[7]

Visualization: The sample is counterstained to visualize the surrounding tissue morphology

and analyzed under a bright-field microscope.[3]

Applications

DIG-CISH is a versatile technique with a wide range of applications in research and

diagnostics, including:
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Gene Expression Analysis: Detection and localization of specific mRNA transcripts to study

gene expression patterns in different tissues and cell types.[9]

Oncology: Detection of gene amplifications, deletions, or translocations in tumor samples.

For example, it is used to assess the amplification of the HER-2/neu oncogene in breast

cancer.[3]

Infectious Disease Research: Identification of viral or bacterial nucleic acids in infected

tissues.

Developmental Biology: Studying the spatial and temporal expression of genes during

embryonic development.

Quantitative Data Presentation
While CISH is often used for qualitative analysis, semi-quantitative analysis can be performed

by evaluating the intensity of the signal or the number of signals per cell. The data can be

scored based on a predefined grading system.

Table 1: Hypothetical Scoring of HER-2/neu Gene Amplification in Breast Cancer Tissue using

DIG-CISH

Score Interpretation
Description of
Signal

Percentage of
Tumor Cells with
Signal

0 Negative
No signal or a single

dot per nucleus
< 5%

1+ Negative
Faint, punctate signals

in some nuclei
≥ 5%

2+ Equivocal

Weak to moderate,

punctate signals or

small clusters

> 50%

3+ Positive
Strong, distinct signals

or large clusters
> 50%
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Experimental Protocols
Protocol 1: Preparation of DIG-Labeled DNA Probes by PCR

This protocol describes the generation of a DIG-labeled DNA probe using the Polymerase

Chain Reaction (PCR).

Materials:

DNA template

Forward and reverse primers

PCR DIG Probe Synthesis Kit (containing DNA polymerase, dNTP mix with DIG-11-dUTP)

Nuclease-free water

Thermocycler

Gel electrophoresis equipment

Procedure:

Set up the PCR reaction in a sterile PCR tube on ice.

Add the following components:

DNA template (10-100 ng)

Forward Primer (1 µM)

Reverse Primer (1 µM)

PCR DIG Labeling Mix (as per manufacturer's instructions)

DNA Polymerase (as per manufacturer's instructions)

Nuclease-free water to a final volume of 50 µl.
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Mix gently and centrifuge briefly.

Perform PCR using an optimized cycling program for your target sequence. A typical

program might be:

Initial denaturation: 95°C for 2 minutes

30-35 cycles of:

Denaturation: 95°C for 30 seconds

Annealing: 55-65°C for 30 seconds

Extension: 72°C for 1 minute/kb

Final extension: 72°C for 5 minutes

Analyze 5 µl of the PCR product on an agarose gel to confirm the size and yield of the

labeled probe.

Purify the DIG-labeled probe using a PCR purification kit.

Quantify the probe concentration using a spectrophotometer.

Store the labeled probe at -20°C.

Protocol 2: Chromogenic In Situ Hybridization (CISH) on Paraffin-Embedded Sections

This protocol provides a general workflow for performing CISH on formalin-fixed, paraffin-

embedded (FFPE) tissue sections.

Materials:

FFPE tissue sections on positively charged slides

Xylene

Ethanol series (100%, 95%, 70%)
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Deionized water

Target retrieval solution (e.g., citrate buffer, pH 6.0)

Pepsin or Proteinase K solution

Hybridization buffer

DIG-labeled probe

Stringent wash buffers (e.g., SSC buffers)

Blocking solution

Anti-DIG-AP or Anti-DIG-HRP conjugate

Chromogenic substrate (e.g., NBT/BCIP for AP, DAB for HRP)

Counterstain (e.g., Nuclear Fast Red or Hematoxylin)

Mounting medium

Procedure:

Day 1: Deparaffinization, Pretreatment, and Hybridization

Deparaffinization and Rehydration:

Immerse slides in xylene: 2 x 10 minutes.

Immerse in 100% ethanol: 2 x 5 minutes.

Immerse in 95% ethanol: 5 minutes.

Immerse in 70% ethanol: 5 minutes.

Rinse in deionized water: 5 minutes.

Target Retrieval:
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Incubate slides in pre-warmed target retrieval solution at 95-100°C for 15-30 minutes.

Allow slides to cool to room temperature.

Enzymatic Digestion:

Treat slides with pepsin or proteinase K solution at 37°C for 10-20 minutes.

Wash with PBS.

Dehydration:

Dehydrate sections in an ethanol series (70%, 95%, 100%) for 2 minutes each.

Air dry completely.

Hybridization:

Dilute the DIG-labeled probe in hybridization buffer.

Denature the probe at 80°C for 5 minutes, then place on ice.

Apply the probe solution to the tissue section and cover with a coverslip.

Incubate in a humidified chamber at a hybridization temperature of 37-42°C overnight.[8]

Day 2: Post-Hybridization Washes and Detection

Post-Hybridization Washes:

Remove coverslips and wash slides in a high-stringency wash buffer at the hybridization

temperature to remove unbound probe.

Perform a series of washes with decreasing stringency (e.g., from 0.2X SSC to 2X SSC).

Immunodetection:

Block non-specific binding sites with a blocking solution for 30 minutes.
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Incubate with anti-DIG-AP or anti-DIG-HRP conjugate diluted in blocking solution for 1-2

hours at room temperature.

Wash slides with buffer (e.g., MABT).[8]

Chromogenic Development:

Incubate slides with the appropriate chromogenic substrate solution until the desired color

intensity is reached. Monitor under a microscope.

Stop the reaction by washing with water.

Counterstaining and Mounting:

Counterstain the sections with Nuclear Fast Red or Hematoxylin.

Dehydrate through an ethanol series and clear in xylene.

Mount with a permanent mounting medium.

Visualizations
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Day 1: Pretreatment and Hybridization

Day 2: Detection and Visualization
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Caption: Experimental workflow for Chromogenic In Situ Hybridization (CISH).
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Key Components
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Caption: Principle of indirect detection in DIG-CISH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15597001#fendleryl-b-for-in-situ-hybridization-
techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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